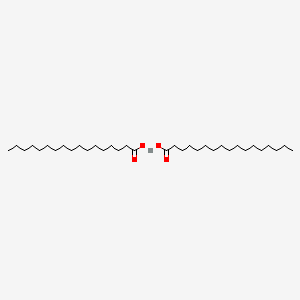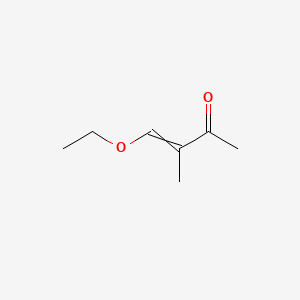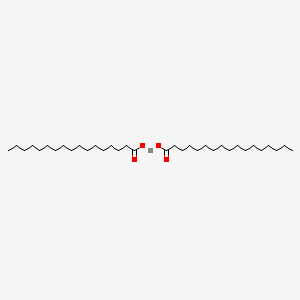![molecular formula C11H13N3 B13835332 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline typically involves the reaction of acyl(quinoxalin-2-yl)ketenes with Schiff bases. This reaction is carried out under solvent-free conditions and involves thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones . The reaction conditions are optimized to achieve high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can yield dihydroquinoxalines.
Scientific Research Applications
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . By inhibiting PARP, this compound can enhance the efficacy of certain anticancer treatments. Additionally, it may interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,6-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the degree of saturation.
Quinoxaline derivatives: These include a wide range of compounds with diverse biological activities.
Uniqueness
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H13N3/c1-2-5-10-9(4-1)13-8-11-12-6-3-7-14(10)11/h1-2,4-5,8-10H,3,6-7H2 |
InChI Key |
JNFCIUIAZQMGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C=NC3C=CC=CC3N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)








![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)



